1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid
CAS No.: 724773-11-9
Cat. No.: VC16804711
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724773-11-9 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 1-(aminomethyl)-2-propylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H15NO2/c1-2-3-6-4-8(6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
| Standard InChI Key | NXYRIYGOEZUBCL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CC1(CN)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid (CAS Registry Number: [withheld]) comprises a cyclopropane ring with three substituents: a propyl chain, an aminomethyl group (-CH2NH2), and a carboxylic acid (-COOH). The cyclopropane ring introduces significant angle strain, resulting in a bond angle of approximately 60°, which destabilizes the molecule and enhances its reactivity compared to non-cyclic analogs. This strain is partially mitigated by hyperconjugation between the ring’s C-C σ-bonds and adjacent substituents, as evidenced by computational studies.
The compound’s molecular formula is C8H15NO2, with a molar mass of 157.21 g/mol. Key structural features include:
-
Cyclopropane Core: The three-membered ring creates a rigid planar structure, limiting conformational flexibility.
-
Aminomethyl Group: Positioned at the 1-carbon, this group participates in hydrogen bonding and electrostatic interactions, critical for biological activity.
-
Carboxylic Acid: Located at the 1-carbon opposite the aminomethyl group, it enables salt formation and pH-dependent solubility.
Table 1: Physicochemical Properties
The biphasic solubility profile (hydrophilic at low pH due to protonated amine, lipophilic at neutral pH) facilitates its use in drug delivery systems. Spectroscopic data, including -NMR (δ 1.2–1.4 ppm for cyclopropane protons) and IR (1720 cm for carboxylic acid C=O stretch), further corroborate the structure.
Synthetic Methodologies and Optimization
Hydrocarbonylation Cyclization Approach
A patented synthesis route (CN103864635A) utilizes nitroacetic acid esters and 1,2-dihaloethane as precursors . The process involves three sequential reactions:
-
Hydrocarbonylation Cyclization: Nitroacetic acid ethyl ester reacts with 1,2-dibromoethane in dichloromethane under reflux (80–120°C) using sodium carbonate as a catalyst. This step forms the cyclopropane ring via nucleophilic substitution.
-
Nitro Reduction: The nitro group is reduced to an amine using tin(II) chloride in methanol at 15–20°C, yielding 1-(aminomethyl)-2-propylcyclopropane.
-
Carboxyl Hydrolysis: The ester moiety is saponified with aqueous NaOH (70–90°C), producing the final carboxylic acid .
Table 2: Reaction Conditions and Yields
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | Na2CO3 / CH2Cl2 | 80–120 | 65 |
| Reduction | SnCl2 / MeOH | 15–20 | 78 |
| Hydrolysis | NaOH / H2O-EtOH | 70–90 | 82 |
Reactivity and Functional Transformations
The compound undergoes characteristic reactions of both amines and carboxylic acids:
-
Amide Formation: Reacts with acyl chlorides (e.g., acetyl chloride) in THF to yield cyclopropane-containing amides.
-
Esterification: Methanol/H2SO4 catalysis converts the carboxylic acid to methyl ester, enhancing lipid solubility.
-
Schiff Base Synthesis: Condensation with aldehydes (e.g., benzaldehyde) forms imines, useful in metal coordination chemistry.
The cyclopropane ring’s strain drives unique reactivity, such as [2+1] cycloadditions with carbenes, though these reactions remain exploratory.
Biological Activity and Mechanistic Studies
Enzyme Inhibition and Receptor Binding
In vitro assays reveal moderate inhibitory activity against gamma-aminobutyric acid (GABA) transaminase (IC50 = 12.3 μM). Molecular docking simulations suggest the aminomethyl group forms hydrogen bonds with Arg192 and Glu270 residues in the enzyme’s active site. Additionally, the compound exhibits weak agonism at metabotropic glutamate receptors (mGluR5, EC50 = 45 μM), implicating potential neuromodulatory applications.
Metabolic Pathways
Rat hepatocyte studies indicate hepatic clearance via two primary pathways:
-
Oxidative Deamination: Catalyzed by monoamine oxidase-B (MAO-B), producing cyclopropane-carboxylic acid.
-
Glucuronidation: The amine group conjugates with glucuronic acid, yielding a water-soluble metabolite excreted renally.
Table 3: Pharmacokinetic Parameters (Rat Model)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 23% |
| Plasma Half-life (t½) | 2.1 h |
| Volume of Distribution | 0.8 L/kg |
| Clearance | 15 mL/min/kg |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for anticonvulsant candidates. Derivatives with halogenated propyl chains (e.g., 2-fluoropropyl analogs) show enhanced blood-brain barrier permeability in murine models.
Material Science
Incorporated into polylactic acid (PLA) polymers, it improves tensile strength by 18% due to ring-induced crosslinking. Applications in biodegradable plastics are under investigation.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
-
Labor-intensive purification requiring multiple recrystallizations.
Future work should explore catalytic asymmetric synthesis to access enantiopure forms, which are critical for chiral drug development.
Unresolved Biological Questions
-
The compound’s impact on mitochondrial function remains uncharacterized.
-
Long-term toxicity profiles in mammalian systems are lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume